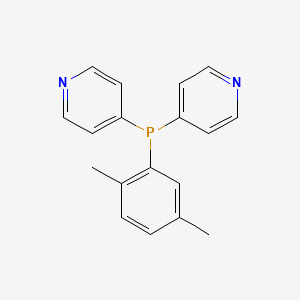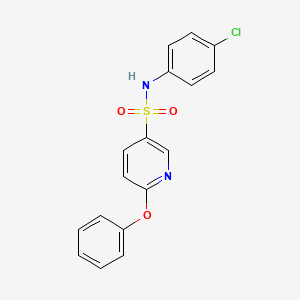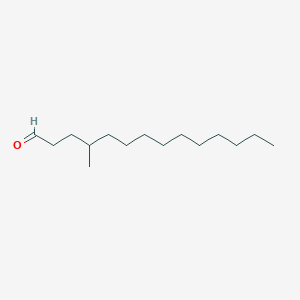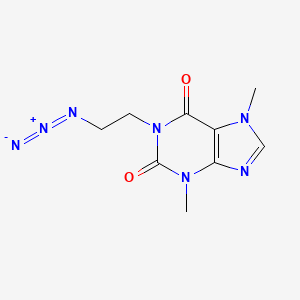
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a diphenylpropyl group and a methylpentan-2-yl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Diphenylpropyl Intermediate: Starting with benzene and propylene, a Friedel-Crafts alkylation reaction can be used to form 3,3-diphenylpropyl chloride.
Formation of the Methylpentan-2-yl Intermediate: Using 4-methylpentan-2-ol, a dehydration reaction can produce 4-methylpent-2-ene, which can then be converted to 4-methylpentan-2-yl chloride via hydrochlorination.
Coupling Reaction: The two intermediates can be coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine: shares similarities with other diamine compounds such as ethylenediamine and hexamethylenediamine.
Unique Features: The presence of the diphenylpropyl and methylpentan-2-yl groups provides unique steric and electronic properties, distinguishing it from simpler diamines.
Highlighting Uniqueness
Steric Hindrance: The bulky groups attached to the ethane-1,2-diamine backbone can influence the compound’s reactivity and binding properties.
Electronic Effects: The phenyl groups can participate in π-π interactions, affecting the compound’s behavior in various chemical environments.
Eigenschaften
CAS-Nummer |
627519-66-8 |
|---|---|
Molekularformel |
C23H34N2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
N-(3,3-diphenylpropyl)-N'-(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H34N2/c1-19(2)18-20(3)25-17-16-24-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3 |
InChI-Schlüssel |
SIUKXVDGWHKSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)


